molecular formula C7H12 B089641 2,4-Dimethyl-1,3-pentadiene CAS No. 1000-86-8

2,4-Dimethyl-1,3-pentadiene

Cat. No.: B089641
CAS No.: 1000-86-8
M. Wt: 96.17 g/mol
InChI Key: CMSUNVGIWAFNBG-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1,3-pentadiene is an organic compound with the molecular formula C7H12. It is a type of diene, specifically a conjugated diene, which means it contains two double bonds separated by a single bond. This compound is also known by other names such as 1,1,3-Trimethylbutadiene and 2,4-dimethylpenta-1,3-diene . It is a clear, colorless to light yellow liquid with a boiling point of approximately 94°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-1,3-pentadiene can be synthesized through various methods. One common method involves the dehydrogenation of 2,4-dimethylpentane. This process typically requires a catalyst such as platinum or palladium and is conducted at high temperatures to facilitate the removal of hydrogen atoms .

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic cracking of hydrocarbons. This method involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst at high temperatures. The resulting mixture is then separated and purified to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-1,3-pentadiene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: It can be reduced to form saturated hydrocarbons.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.

    Substitution: Halogens like chlorine or bromine can be used under appropriate conditions.

Major Products:

Scientific Research Applications

2,4-Dimethyl-1,3-pentadiene has several applications in scientific research:

    Chemistry: It is used to study the structure and behavior of conjugated dienes.

    Biology and Medicine: While not commonly used directly in biological or medical applications, its derivatives and reaction products can be of interest in the synthesis of bioactive compounds.

    Industry: It is used as a monomer in the production of polymers and other materials.

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethyl-1,3-pentadiene is unique due to its specific substitution pattern, which affects its reactivity and stability. The presence of methyl groups at the 2 and 4 positions influences its chemical behavior, making it distinct from other dienes .

Properties

IUPAC Name

2,4-dimethylpenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12/c1-6(2)5-7(3)4/h5H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSUNVGIWAFNBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60142854
Record name 2,4-Dimethylpenta-1,3-diene
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Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1000-86-8
Record name 2,4-Dimethyl-1,3-pentadiene
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Record name 2,4-Dimethylpenta-1,3-diene
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Record name 2,3-Pentadiene
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Record name 2,4-Dimethylpenta-1,3-diene
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Record name 2,4-dimethylpenta-1,3-diene
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Record name 2,4-DIMETHYLPENTA-1,3-DIENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,4-dimethyl-1,3-pentadiene?

A1: this compound has the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol.

Q2: What spectroscopic data is available to characterize this compound?

A2: Several spectroscopic techniques have been employed to characterize DMPD, including:

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: [, , ] Provides information about the structure and conformation of DMPD, including the presence of double bonds and methyl groups.
  • FTIR (Fourier Transform Infrared) Spectroscopy: [, , , ] Useful for identifying functional groups and studying conformational equilibria in DMPD.
  • UV-Vis (Ultraviolet-Visible) Spectroscopy: [] Can be used to study charge-transfer complexes formed between DMPD and other molecules, like C₇₀ fullerene. []

Q3: How does this compound behave under various conditions?

A3: DMPD is a reactive diene susceptible to various reactions:

  • Diels-Alder Reactions: Reacts with dienophiles like tetracyanoethylene and maleic anhydride. [, , , , ]
  • Photooxygenation: Reacts with singlet oxygen in a solvent-dependent manner, leading to endoperoxide and allylic hydroperoxide products. []
  • Polymerization: Can undergo carbocationic polymerization and copolymerization with monomers like isobutylene. [, ]

Q4: What are the catalytic applications of this compound?

A4: DMPD is not typically used as a catalyst itself but is employed as a building block in the synthesis of catalysts:

  • Ligand in Metal Complexes: Can act as a ligand in transition metal complexes, influencing the reactivity of the metal center. [, , , ]
  • Cross-linked Polymer Coatings: Used in the preparation of cross-linked polymer-coated palladium nanocatalysts for hydrogenation reactions. []

Q5: How has computational chemistry been used to study this compound?

A5: Computational methods provide insights into DMPD's properties:

  • DFT (Density Functional Theory) Calculations: Used to study DMPD's conformational preferences, revealing a preference for twisted diene structures. [, ] These calculations also help predict copolymerization reactivity and analyze the stability of intermediates in photo-NOCAS reactions. [, ]
  • Ab initio Calculations: Employed to investigate vibrational spectra, conformational isomerism, and thermodynamic properties of DMPD. [, , ]

Q6: How do structural modifications of this compound influence its reactivity?

A6: Structural changes in DMPD affect its reactions:

  • Methyl Substitution Pattern: Influences the preferred conformation of the diene, impacting its reactivity in Diels-Alder and polymerization reactions. [, , , ]
  • Presence of Electron-Donating/Withdrawing Groups: Can alter the electron density within the diene system, affecting its reactivity with electrophiles or in radical reactions. []

Q7: What are the applications of this compound in polymer synthesis?

A7: DMPD plays a crucial role in synthesizing degradable and functional polymers:

  • Alternating Copolymers: Used to synthesize alternating copolymers with maleic anhydride, yielding materials suitable for thermosetting resins and subsequent degradation via ozonolysis. [, , , ] These copolymers find applications in coatings and as crosslinkers for other polymers like PVA and PVAc. [, ]
  • Crosslinking Agent: Employed as a crosslinking agent for poly(vinyl alcohol) (PVA) and poly(vinyl acetate) (PVAc). []

Q8: What is the environmental fate of this compound?

A8: While specific information about the environmental degradation of DMPD is limited in the provided research, we can infer potential pathways:

  • Ozone Degradation: The presence of carbon-to-carbon double bonds in DMPD and its copolymers suggests susceptibility to ozone degradation, potentially leading to the formation of smaller, oxygenated molecules. [, , ] This property is valuable for controlled degradation and surface modification of polymer materials. [, , ]

Q9: What analytical methods are used to characterize and quantify this compound?

A9: Various analytical techniques are employed:

  • HPLC (High-Performance Liquid Chromatography): Can be used to quantify DMPD, especially in complex mixtures like gasoline, allowing the monitoring of its reduction during selective hydrogenation processes. []

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